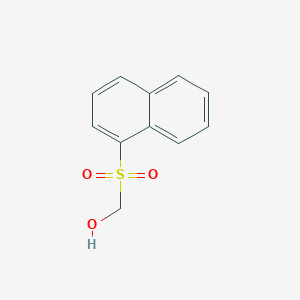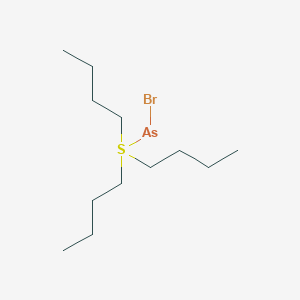
1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a thiadiazole ring, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one typically involves multi-step organic reactions. One common method involves the reaction of ethyl isocyanate with a thiadiazole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts such as palladium or platinum can also be employed to increase the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazolidinone ring can be reduced to form an imidazolidine derivative.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-ethyl-4-keto-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one.
Reduction: Formation of 1-ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidine.
Substitution: Formation of various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-4-hydroxy-3-(5-methyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one
- 1-Ethyl-4-hydroxy-3-(5-ethyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one
- 1-Ethyl-4-hydroxy-3-(5-propyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one
Uniqueness
1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one is unique due to its longer pentyl side chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs .
Propriétés
Numéro CAS |
62773-83-5 |
|---|---|
Formule moléculaire |
C12H20N4O2S |
Poids moléculaire |
284.38 g/mol |
Nom IUPAC |
1-ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C12H20N4O2S/c1-3-5-6-7-9-13-14-11(19-9)16-10(17)8-15(4-2)12(16)18/h10,17H,3-8H2,1-2H3 |
Clé InChI |
HJOSOXZMASKGLX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=NN=C(S1)N2C(CN(C2=O)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethoxy[3-(2-methylphenyl)propyl]silane](/img/structure/B14504968.png)
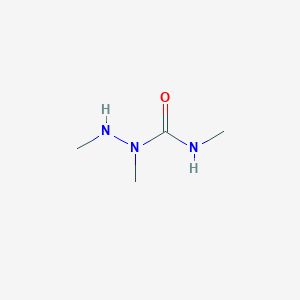
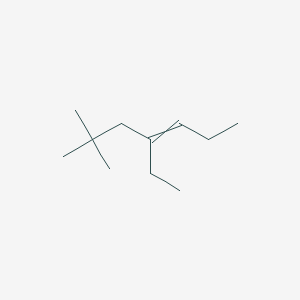

![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14504979.png)
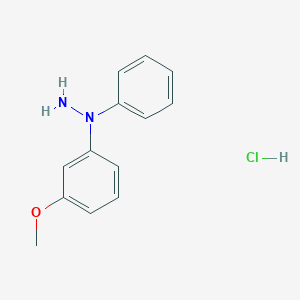
![N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide](/img/structure/B14504987.png)




